2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid
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Overview
Description
2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid is a heterocyclic compound that features a pyrazolo-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxirane compound, followed by acylation to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazolo-oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo-oxazine compounds .
Scientific Research Applications
2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}acetic acid
Uniqueness
Compared to similar compounds, 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in synthetic applications .
Properties
IUPAC Name |
2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)5-6-4-7-10(9-6)2-1-3-13-7/h4H,1-3,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZIBBSZULIYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CC(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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